molecular formula C21H28FN5O2 B6082539 1-[9-[(2-Fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(1,2,4-triazol-1-yl)propan-1-one

1-[9-[(2-Fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(1,2,4-triazol-1-yl)propan-1-one

Cat. No.: B6082539
M. Wt: 401.5 g/mol
InChI Key: ICLVKSIBHHSAER-UHFFFAOYSA-N
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Description

1-[9-[(2-Fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[45]decan-2-yl]-3-(1,2,4-triazol-1-yl)propan-1-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[9-[(2-Fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(1,2,4-triazol-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable diamine and a ketone.

    Introduction of the fluoro and methoxy substituents: These groups are introduced via electrophilic aromatic substitution reactions.

    Attachment of the triazole moiety: This step involves a click chemistry reaction, specifically a copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[9-[(2-Fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(1,2,4-triazol-1-yl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

1-[9-[(2-Fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(1,2,4-triazol-1-yl)propan-1-one has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which 1-[9-[(2-Fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(1,2,4-triazol-1-yl)propan-1-one exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-[9-[(2-Chloro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(1,2,4-triazol-1-yl)propan-1-one
  • 1-[9-[(2-Fluoro-5-ethoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(1,2,4-triazol-1-yl)propan-1-one

Uniqueness

The presence of the fluoro and methoxy substituents in 1-[9-[(2-Fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(1,2,4-triazol-1-yl)propan-1-one imparts unique electronic and steric properties, which can influence its binding affinity and selectivity towards specific molecular targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

1-[9-[(2-fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(1,2,4-triazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN5O2/c1-29-18-3-4-19(22)17(11-18)12-25-8-2-6-21(13-25)7-10-26(14-21)20(28)5-9-27-16-23-15-24-27/h3-4,11,15-16H,2,5-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLVKSIBHHSAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)CN2CCCC3(C2)CCN(C3)C(=O)CCN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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